molecular formula C10H14NO5P B556519 4-Phosphonomethyl-L-phenylalanine CAS No. 142434-81-9

4-Phosphonomethyl-L-phenylalanine

Cat. No.: B556519
CAS No.: 142434-81-9
M. Wt: 259.2 g/mol
InChI Key: SAQLLHDEEMZENJ-VIFPVBQESA-N
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Description

4-Phosphonomethyl-L-phenylalanine is a compound with the molecular formula C10H14NO5P It is a derivative of phenylalanine, an essential amino acid, and contains a phosphonomethyl group attached to the phenyl ring

Scientific Research Applications

4-Phosphonomethyl-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the inhibition of specific enzymes involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phosphonomethyl-L-phenylalanine typically involves the introduction of a phosphonomethyl group to the phenylalanine molecule. One common method is the reaction of L-phenylalanine with a phosphonomethylating agent under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phosphonomethyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphonomethyl group.

    Reduction: Reduction reactions can convert the phosphonomethyl group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions can vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Comparison with Similar Compounds

    4-Phosphonomethyl-D-phenylalanine: An enantiomer of 4-Phosphonomethyl-L-phenylalanine with similar chemical properties but different biological activity.

    Phosphonopeptides: Compounds containing phosphonic acid groups that mimic peptides and have applications in enzyme inhibition and drug development.

Uniqueness: this compound is unique due to its specific configuration and the presence of the phosphonomethyl group, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and participate in various chemical reactions makes it a valuable compound in research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQLLHDEEMZENJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931448
Record name 4-(Phosphonomethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142434-81-9
Record name 4-Phosphonomethylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142434819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Phosphonomethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phosphonomethyl-L-phenylalanine
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4-Phosphonomethyl-L-phenylalanine

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